molecular formula C37H77ClN2O6 B12788332 2-chloroacetic acid;N',N'-dimethylpropane-1,3-diamine;dodecanoic acid;octadecanoic acid CAS No. 68424-97-5

2-chloroacetic acid;N',N'-dimethylpropane-1,3-diamine;dodecanoic acid;octadecanoic acid

Cat. No.: B12788332
CAS No.: 68424-97-5
M. Wt: 681.5 g/mol
InChI Key: FKXZDDOMSWSEIH-UHFFFAOYSA-N
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Description

Stearic acid N,N-dimethyl-1,3-propanediamine and dodecanoic acid chloroacetic acid-quaternized complex is a heterocyclic organic compound with the molecular formula C37H77ClN2O6 and a molecular weight of 681.50 g/mol . This complex is known for its unique chemical structure, which combines stearic acid, N,N-dimethyl-1,3-propanediamine, dodecanoic acid, and chloroacetic acid. It is used in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stearic acid N,N-dimethyl-1,3-propanediamine and dodecanoic acid chloroacetic acid-quaternized complex involves several steps:

Industrial Production Methods

Industrial production of this complex typically involves large-scale reactions in controlled environments to ensure high purity and yield. The process may include:

Chemical Reactions Analysis

Types of Reactions

Stearic acid N,N-dimethyl-1,3-propanediamine and dodecanoic acid chloroacetic acid-quaternized complex undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

Stearic acid N,N-dimethyl-1,3-propanediamine and dodecanoic acid chloroacetic acid-quaternized complex has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this complex involves its interaction with molecular targets such as cell membranes and proteins. The quaternized nitrogen in the complex can interact with negatively charged sites on cell membranes, leading to disruption of membrane integrity and antimicrobial effects. Additionally, the hydrophobic tails of stearic acid and dodecanoic acid can insert into lipid bilayers, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

    Stearic Acid: A saturated fatty acid commonly used in the production of soaps and cosmetics.

    N,N-Dimethyl-1,3-Propanediamine: A diamine used in the synthesis of various organic compounds.

    Dodecanoic Acid:

    Chloroacetic Acid: A versatile reagent in organic synthesis

Uniqueness

The uniqueness of stearic acid N,N-dimethyl-1,3-propanediamine and dodecanoic acid chloroacetic acid-quaternized complex lies in its combination of hydrophobic and hydrophilic properties, making it an effective surfactant and antimicrobial agent. Its quaternized nitrogen also provides unique reactivity compared to its individual components .

Properties

CAS No.

68424-97-5

Molecular Formula

C37H77ClN2O6

Molecular Weight

681.5 g/mol

IUPAC Name

2-chloroacetic acid;N',N'-dimethylpropane-1,3-diamine;dodecanoic acid;octadecanoic acid

InChI

InChI=1S/C18H36O2.C12H24O2.C5H14N2.C2H3ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-7(2)5-3-4-6;3-1-2(4)5/h2-17H2,1H3,(H,19,20);2-11H2,1H3,(H,13,14);3-6H2,1-2H3;1H2,(H,4,5)

InChI Key

FKXZDDOMSWSEIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCC(=O)O.CN(C)CCCN.C(C(=O)O)Cl

Origin of Product

United States

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